4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide
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Description
4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties
Compounds with structural features similar to "4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide" have been studied for their luminescent properties. For example, pyridyl substituted benzamides have been found to exhibit aggregation-enhanced emission (AEE) and display multi-stimuli-responsive behavior, indicating potential applications in sensing and imaging technologies (Srivastava et al., 2017).
Anti-Inflammatory and Analgesic Agents
Novel synthetic routes have led to the creation of compounds that exhibit significant anti-inflammatory and analgesic activities. These compounds, through their biological activities, suggest a potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibition
The research into compounds with similar structural motifs has led to the discovery of isotype-selective small molecule histone deacetylase (HDAC) inhibitors. These findings are significant for cancer therapy, demonstrating the compound's ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Properties
IUPAC Name |
4-[(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-8-19-15-12(16(24)22(3)17(25)21(15)2)13(9)20-11-6-4-10(5-7-11)14(18)23/h4-8H,1-3H3,(H2,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOFPYRFPDQFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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